

Application Notes and Protocols: Combining Elimusertib Hydrochloride with Chemotherapy Agents

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Compound of Interest

Compound Name: *Elimusertib hydrochloride*

Cat. No.: *B8067878*

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Introduction

Elimusertib (also known as BAY 1895344, and formerly as M6620 or VX-970) is a potent, first-in-class, selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. [1][2] ATR is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that maintains genomic integrity.[3][4] Many chemotherapy agents function by inducing DNA damage and replication stress, which in turn activates the ATR pathway to arrest the cell cycle and facilitate DNA repair.[4][5]

Cancer cells, particularly those with existing defects in other DDR pathways (like ATM loss), often have a heightened reliance on the ATR signaling pathway for survival.[1] By inhibiting ATR, Elimusertib prevents the repair of chemotherapy-induced DNA damage, leading to an accumulation of genomic instability and ultimately promoting cancer cell death through a mechanism known as synthetic lethality.[1][4] This approach aims to potentiate the efficacy of standard DNA-damaging chemotherapies and overcome resistance.[6] Preclinical and clinical studies have demonstrated that combining Elimusertib with agents like platinum-based compounds, gemcitabine, and topoisomerase inhibitors results in synergistic antitumor effects across various cancer types.[1][6][7]

A critical finding from preclinical research is that the timing of administration is crucial for optimal efficacy; the strongest synergistic effects are observed when Elimusertib is

administered 12-24 hours after the DNA-damaging agent, which corresponds to the peak of ATR activation.[\[1\]](#)[\[8\]](#)

Data Presentation: Summary of Combination Studies

Table 1: Clinical Trials of Elimusertib (or its equivalents M6620/Berzosertib) with Chemotherapy

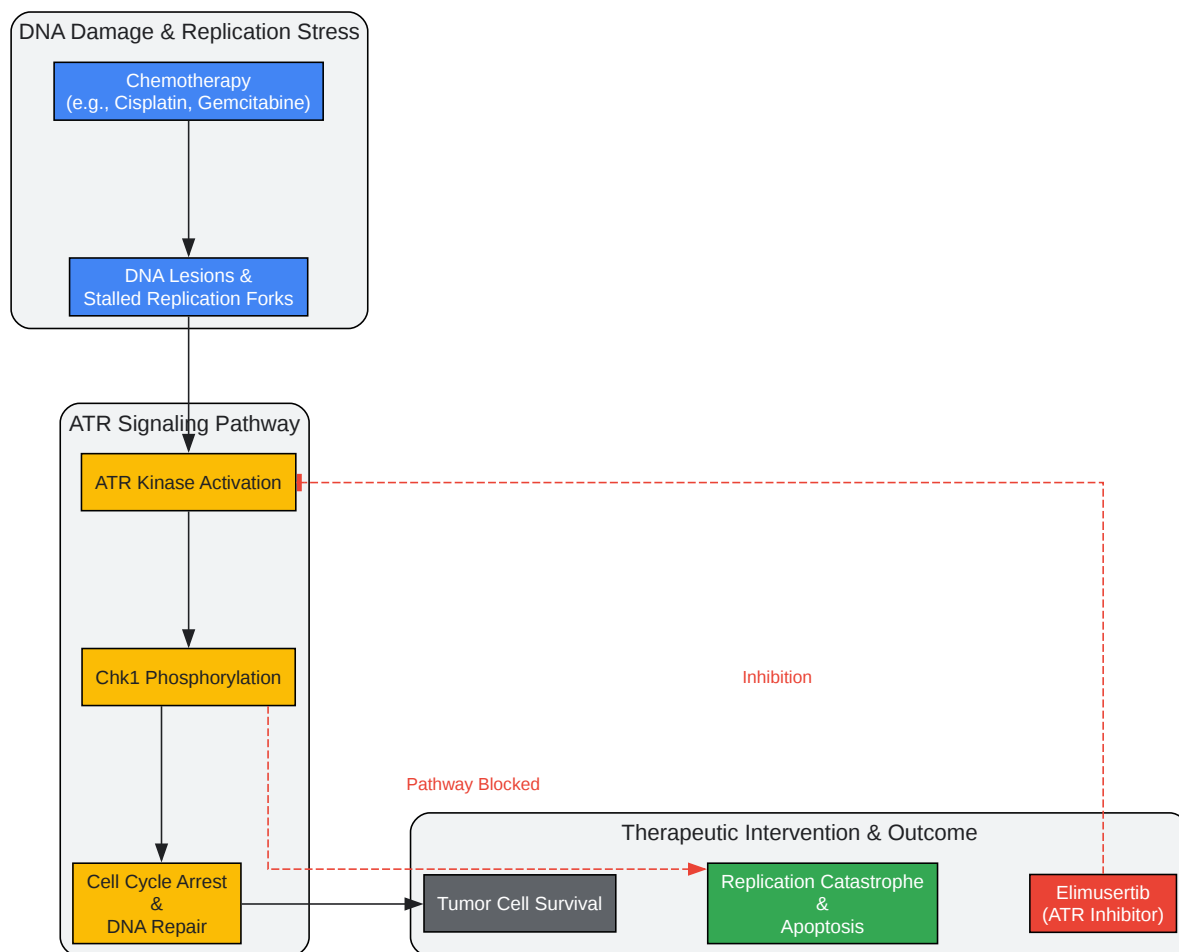
Phase	Combination Agent(s)	Cancer Type(s)	Recommended Phase 2 Dose (RP2D) / MTD	Key Efficacy/ Outcome	Key Dose-Limiting Toxicities (DLTs)	Reference(s)
Phase I	Carboplatin	Advanced Solid Tumors	M6620: 90 mg/m ² (Days 2, 9) with Carboplatin : AUC 5 (Day 1) in 21-day cycles.	Well-tolerated with preliminary antitumor activity.	Mechanism-based myelosuppression leading to dose delays.	[1]
Phase I	Gemcitabine	Advanced Solid Tumors	Berzosertib : 210 mg/m ² (Days 2, 9) with Gemcitabine: 1000 mg/m ² (Days 1, 8) in 21-day cycles.	Well-tolerated with preliminary efficacy; most patients achieved partial response or stable disease.	Not specified in detail, but RP2D was established.	[2][9]
Phase I	Gemcitabine + Cisplatin	Advanced Solid Tumors	RP2D not determined for the triplet combination.	Most patients achieved partial response or stable disease.	Three patients experienced DLTs.	[2]

Phase Ia	Topotecan	Refractory Advanced Solid Tumors	Elimusertib : 20 mg Daily (Days 2, 5) with Topotecan: 1 mg/m ² IV (Days 1-5) in 21-day cycles.	Disease control rate of 43%. Median PFS of 3.45 months in the RP2D cohort.	Myelotoxicity, pancytopenia.	[10][11][12]
Phase Ib	Cisplatin	Advanced Solid Tumors	Elimusertib : 20 mg once (Day 2) with Cisplatin: 30 mg/m ² (Days 1, 8) in 21-day cycles.	1 partial response (10%), 5 stable disease (50%). Further evaluation not warranted due to toxicity.	Creatinine increase, hypokalemia, febrile neutropenia, thrombocytopenia.	[13][14]
Phase II	Gemcitabine	Platinum-Resistant Ovarian Cancer	Not specified.	Longer Progression-Free Survival (PFS) with the combination vs. gemcitabine alone.	Not specified.	[1][15]

Table 2: Preclinical (In Vivo) Efficacy of Elimusertib (VX-970) with Chemotherapy

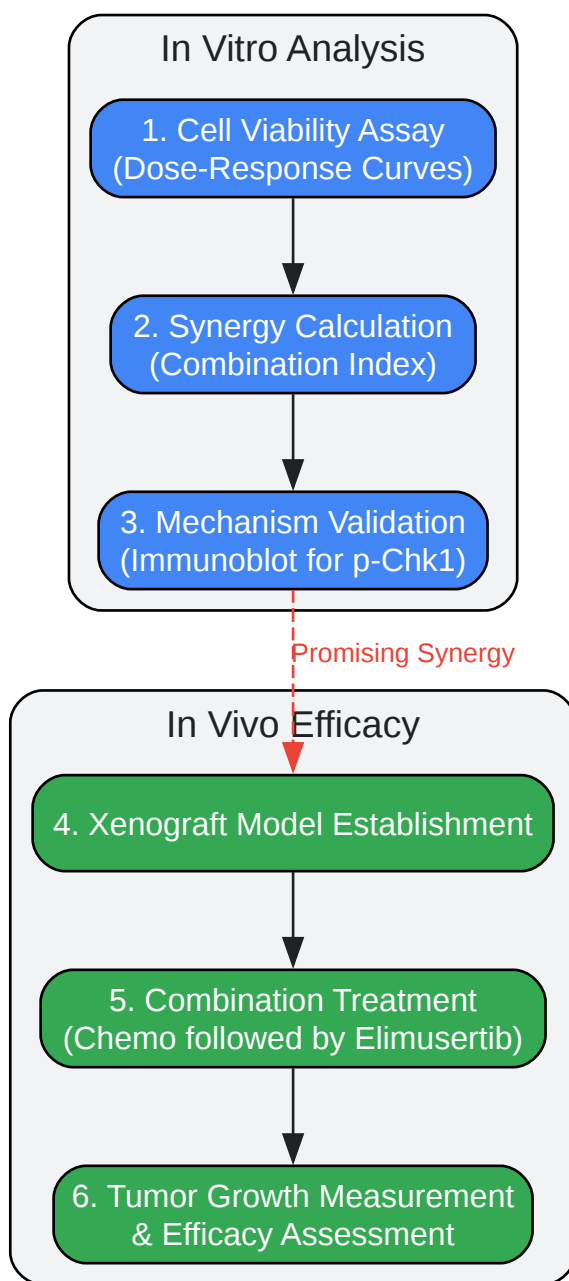
Combination Agent	Cancer Model	Key Efficacy Results	Reference(s)
Irinotecan	Colorectal Cancer Xenograft (COLO205)	Combination with 20 mg/kg irinotecan led to substantial tumor regression (55% at nadir). VX-970 alone had no effect.	[7]
Cisplatin	Patient-Derived Lung Xenografts	Dramatically enhanced cisplatin efficacy, leading to complete tumor growth inhibition in 3 cisplatin-insensitive models and durable regression in a sensitive model.	[5] [6]
Multiple Agents	Mouse Xenograft Models	Demonstrated synergistic antitumor efficacy with multiple chemotherapeutics, often resulting in marked tumor growth inhibition or regression.	[1]

Mandatory Visualizations



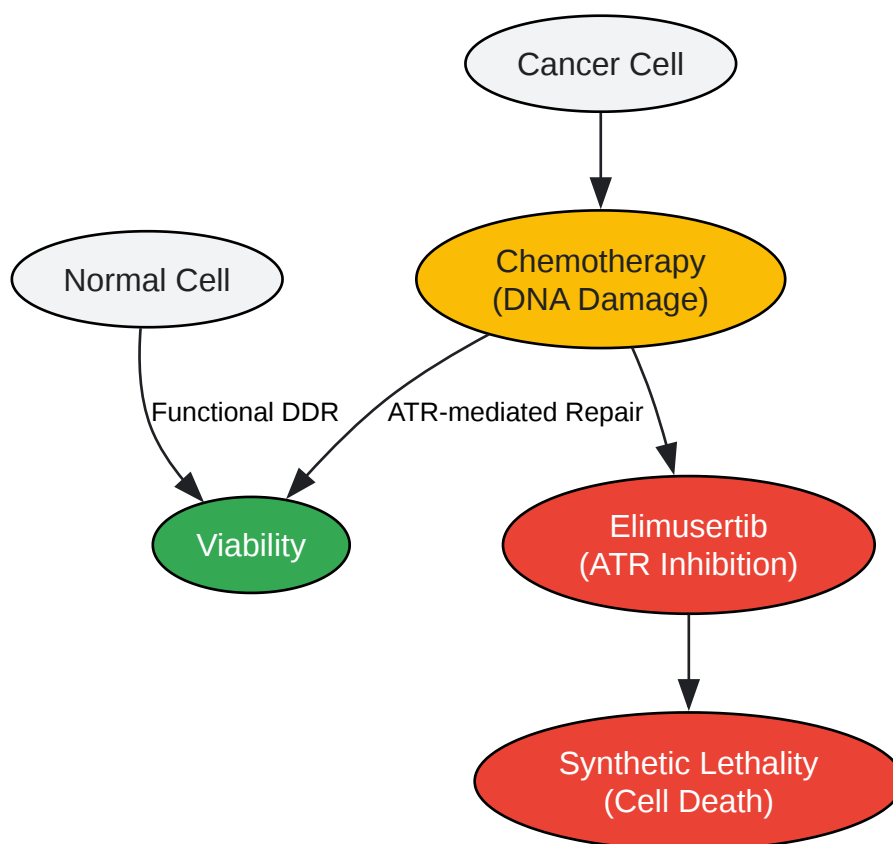
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Caption: Elimusertib blocks the ATR signaling pathway to induce cancer cell death.



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Caption: Experimental workflow for evaluating Elimusertib combination therapy.



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Caption: The logical basis of synthetic lethality with Elimusertib and chemotherapy.

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol details how to assess the synergistic effect of Elimusertib and a chemotherapy agent on cancer cell lines using a luminescence-based cell viability assay.

Materials:

- Cancer cell line of interest
- Complete growth medium (e.g., RPMI-1640 + 10% FBS)
- 96-well flat-bottom, opaque-walled cell culture plates
- **Elimusertib hydrochloride**

- Chemotherapeutic agent (e.g., Cisplatin, Gemcitabine)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer plate reader
- DMSO (for drug vehicle control)

Procedure:

- Cell Seeding:
 - Culture cells to ~80% confluency.
 - Trypsinize, count, and resuspend cells in a complete medium.
 - Seed 1,000-5,000 cells per well in a 96-well plate (100 µL volume) and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[\[4\]](#)
- Drug Preparation:
 - Prepare stock solutions of Elimusertib and the chemotherapy agent in DMSO.
 - Create a matrix of serial dilutions for both drugs in a complete medium. For combination wells, the final concentration of each drug should be consistent with its single-agent concentration in the matrix. Include vehicle-only (DMSO) control wells.
- Cell Treatment:
 - Carefully remove the medium from the wells.
 - Add 100 µL of the prepared drug dilutions (or vehicle control) to the appropriate wells.
 - Incubate the plate for 72-96 hours.[\[16\]](#)
- Viability Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
- Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.[\[16\]](#)
- Data Analysis:
 - Normalize the raw luminescence data to the vehicle-treated control wells to determine the percent viability.
 - Plot dose-response curves and calculate IC50 values for each agent alone using non-linear regression software (e.g., GraphPad Prism).
 - Use specialized software (e.g., CompuSyn) to analyze the combination data and calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[\[4\]](#)

Protocol 2: Pharmacodynamic Analysis by Immunoblotting

This protocol assesses the inhibition of ATR activity by measuring the phosphorylation of its direct downstream target, Chk1 (at Ser345).

Materials:

- 6-well cell culture plates
- Treated cells (from a scaled-up version of Protocol 1)
- Ice-cold Phosphate-Buffered Saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit

- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Rabbit anti-total Chk1, Mouse anti- β -Actin
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates.
 - Treat cells with the chemotherapy agent for 12-24 hours to induce DNA damage, followed by co-treatment with Elimusertib for 2-4 hours.[8]
 - Wash cells twice with ice-cold PBS and lyse them with 100-200 μ L of RIPA buffer.[4]
 - Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of each supernatant using the BCA assay according to the manufacturer's protocol.[4]
- SDS-PAGE and Western Blot:
 - Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel and perform electrophoresis.

- Transfer the separated proteins to a PVDF membrane.[\[4\]](#)
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (e.g., anti-p-Chk1, 1:1000 dilution) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again three times with TBST.
- Imaging and Analysis:
 - Apply the ECL substrate to the membrane.
 - Capture the chemiluminescent signal using an imaging system.[\[4\]](#)
 - Re-probe the membrane for total Chk1 and β -Actin (loading control). A significant decrease in the p-Chk1 signal relative to total Chk1 in the combination-treated sample indicates successful ATR inhibition.[\[6\]](#)

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol provides a framework for evaluating the combination of Elimusertib and chemotherapy in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., SCID or NOD/SCID)
- Cancer cells for implantation
- **Elimusertib hydrochloride**
- Chemotherapy agent

- Appropriate vehicles for drug formulation (e.g., for Elimusertib: 60% PEG 400, 30% water, 10% ethanol)[17]

- Calipers for tumor measurement

Procedure:

- Tumor Implantation:
 - Subcutaneously inject a suspension of cancer cells (e.g., 5×10^6 cells in Matrigel) into the flank of each mouse.
 - Allow tumors to grow to a palpable, measurable size (e.g., 150-250 mm³). [7]
- Randomization and Dosing Formulation:
 - Randomize mice into treatment groups (e.g., Vehicle, Chemotherapy alone, Elimusertib alone, Combination).
 - Prepare fresh drug formulations on each day of dosing.
- Treatment Administration:
 - Administer treatments according to a defined schedule. Based on preclinical evidence, a synergistic schedule would be:
 - Day 1: Administer chemotherapy (e.g., Cisplatin 3 mg/kg, IP). [6]
 - Day 2 (24h later): Administer Elimusertib (e.g., 40-60 mg/kg, oral gavage). [7][17]
 - Repeat this cycle as defined by the study design (e.g., once weekly for 3-4 weeks).
- Monitoring and Measurement:
 - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
 - Monitor mouse body weight and overall health as indicators of toxicity.

- Endpoint and Analysis:
 - The study endpoint may be a fixed time point or when tumors reach a maximum ethical size.
 - Compare the average tumor growth inhibition between the treatment groups. The combination group is expected to show significantly greater tumor growth inhibition or regression compared to either single-agent group.[5][6]

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